CID 11334594

Description

CID 11334594, identified as Oscillatoxin D, is a marine-derived polyketide toxin produced by cyanobacteria of the genus Oscillatoria. Its structure comprises a macrocyclic lactone core with multiple hydroxyl and methyl substituents, contributing to its bioactivity and environmental persistence . Oscillatoxin D is notable for its role in algal bloom toxicity, impacting aquatic ecosystems and posing risks to human health through seafood contamination. Analytical characterization of this compound, including GC-MS and LC-ESI-MS, has enabled precise identification and differentiation from related derivatives .

Properties

CAS No. |

420132-18-9 |

|---|---|

Molecular Formula |

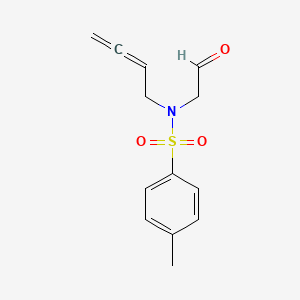

C13H15NO3S |

Molecular Weight |

265.33 g/mol |

InChI |

InChI=1S/C13H15NO3S/c1-3-4-9-14(10-11-15)18(16,17)13-7-5-12(2)6-8-13/h4-8,11H,1,9-10H2,2H3 |

InChI Key |

SYHYDWWDLBHLBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C=C)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxan-6-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-benzodioxane with ammonia or an amine source in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,4-Benzodioxan-6-amine may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures efficient and cost-effective production. The industrial methods are designed to minimize waste and environmental impact while maximizing the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxan-6-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group in 1,4-Benzodioxan-6-amine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a suitable solvent and base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxane oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of substituted benzodioxanes with diverse functional groups.

Scientific Research Applications

1,4-Benzodioxan-6-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Benzodioxan-6-amine involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

*Molecular formulas and weights are inferred from structural data in and PubChem entries.

Key Findings:

Oscillatoxin E (CID 156582093) features an extra hydroxyl group, increasing polarity and water solubility, which may reduce its environmental persistence but enhance interaction with hydrophilic targets . Oscillatoxin F (CID 156582092) contains an epoxide group, introducing ring strain and reactivity that could modify its toxicity profile and metabolic stability .

Analytical Differentiation :

- LC-ESI-MS coupled with in-source collision-induced dissociation (CID) has been critical in distinguishing these derivatives. For instance, the fragmentation pattern of this compound differs from its methylated analog due to mass shifts corresponding to methyl group additions .

- GC-MS chromatograms reveal distinct retention times for each derivative, correlating with their volatility and functional group composition .

Methylation and hydroxylation patterns likely influence target specificity and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.